TVTMS is interesting for scientific research due to its unique properties:
TVTMS has been explored in various scientific research fields, including:
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane is a siloxane compound characterized by its unique cyclic structure comprising three silicon atoms and three oxygen atoms, each bonded to methyl and vinyl groups. Its molecular formula is CHOSi, with a molecular weight of approximately 258.50 g/mol. This compound appears as a colorless liquid and has a boiling point around 80°C at 20 mmHg, with a density of approximately 0.9669 g/mL .
The synthesis of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane typically involves the reaction of trimethylsiloxy groups with vinyl-containing reagents under controlled conditions. One notable method includes the palladium-catalyzed cross-coupling reactions that utilize various organosilicon compounds . The synthesis process requires careful monitoring of reaction conditions to ensure high yield and purity.
This compound has several significant applications:
Several compounds share structural similarities with 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,3-Divinyltetramethyldisiloxane | CHOSi | Contains two vinyl groups; used in silicone elastomers |
| 1-Vinyl-1,3-dimethylcyclotrisiloxane | CHOSi | One vinyl group; lower reactivity compared to trivinyl compound |
| Tris(trimethylsiloxy)silane | CHOSi | No vinyl groups; used primarily as a silicone oil |
The uniqueness of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane lies in its tri-vinyl functionalization within a cyclic siloxane structure. This configuration enhances its reactivity compared to similar compounds that may have fewer or no vinyl groups. Its specific application as a reagent for cross-coupling reactions further distinguishes it from other siloxanes.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane through analysis of hydrogen-1, carbon-13, and silicon-29 nuclei. The compound exhibits distinctive spectroscopic signatures that confirm its alternating substitution pattern and cyclic structure [1] [2].
Proton Nuclear Magnetic Resonance Analysis
The hydrogen-1 nuclear magnetic resonance spectrum reveals three distinct chemical environments corresponding to the methyl and vinyl substituents. The silicon-bonded methyl groups appear as a sharp singlet in the region of 0.08-0.20 parts per million, integrating for nine protons and confirming the presence of three equivalent methylsilicon units [2] . This chemical shift is characteristic of alkyl groups directly attached to silicon atoms in cyclic siloxane environments.
The vinyl substituents generate more complex multipicity patterns in the olefinic region. The vinyl protons bonded directly to silicon atoms resonate between 5.9-6.4 parts per million, while the terminal vinyl protons appear slightly downfield at 6.1-6.6 parts per million [2] [4]. These chemical shifts are consistent with the electron-withdrawing effect of the silicon atom, which deshields the vinyl protons relative to typical alkene systems. The integration ratio of 6:3 for these vinyl signals confirms the presence of three vinyl groups per molecule.
Carbon-13 Nuclear Magnetic Resonance Characterization
Carbon-13 nuclear magnetic resonance spectroscopy further validates the molecular structure through identification of distinct carbon environments. The methyl carbon atoms bonded to silicon appear in the aliphatic region at 0.5-2.5 parts per million, characteristic of silicon-carbon bonds in organosilicon compounds [2] [5]. The vinyl carbon atoms exhibit two distinct resonances: the carbon directly bonded to silicon appears at 131-133 parts per million, while the terminal vinyl carbon resonates at 138-140 parts per million [2]. This chemical shift pattern confirms the presence of vinyl groups with the expected electronic distribution.
Silicon-29 Nuclear Magnetic Resonance Analysis
Silicon-29 nuclear magnetic resonance provides definitive evidence for the cyclotrisiloxane structure. The silicon atoms in 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane appear as a single resonance between -29 and -33 parts per million [2] . This chemical shift range is characteristic of silicon atoms in six-membered cyclotrisiloxane rings bearing two organic substituents. The appearance of a single silicon signal confirms the equivalence of all three silicon centers in the molecule, supporting the symmetrical structure with alternating substitution.
Comparative analysis with related cyclosiloxanes demonstrates that cyclotrisiloxane rings typically exhibit silicon-29 chemical shifts approximately 10 parts per million upfield relative to larger ring systems or linear siloxanes [2] [6]. This upfield shift reflects the unique electronic environment created by the constrained six-membered ring geometry.
| Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity | Integration |
|---|---|---|---|---|
| 1H | 0.08-0.20 | Si-CH₃ | s | 9H |
| 1H | 5.9-6.4 | CH=CH₂ (cis) | various | 6H |
| 1H | 6.1-6.6 | CH=CH₂ (trans) | various | 3H |
| 13C | 0.5-2.5 | Si-CH₃ | s | - |
| 13C | 131-133 | CH=CH₂ | d | - |
| 13C | 138-140 | CH=CH₂ | d | - |
| 29Si | -29 to -33 | Si | s | - |
X-ray crystallographic analysis of cyclic siloxane compounds provides fundamental insights into the conformational preferences and geometric parameters of cyclotrisiloxane rings. While direct crystallographic data for 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane remains limited, extensive studies on related cyclotrisiloxane systems establish clear structural principles that govern ring geometry [7] [8] [9].
Geometric Parameters and Bond Lengths
Crystallographic investigations of substituted cyclotrisiloxanes consistently demonstrate that six-membered siloxane rings adopt planar or nearly planar conformations [7] [10] [11]. The silicon-oxygen bond lengths in cyclotrisiloxane systems typically range from 1.620 to 1.645 angstroms, with specific values dependent on the electronic and steric properties of the substituents [9] [12]. For methylsiloxane systems closely related to 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane, silicon-oxygen bond lengths of 1.63-1.64 angstroms represent typical values.
The silicon-oxygen-silicon bond angles in cyclotrisiloxane rings are constrained by the six-membered ring geometry to values between 130 and 135 degrees [7] [10] [11]. This angular constraint represents a compromise between the preferred silicon-oxygen-silicon angle of approximately 145 degrees observed in acyclic siloxanes and the geometric requirements of ring closure. The oxygen-silicon-oxygen bond angles correspondingly adopt values near 107 degrees, approaching the tetrahedral angle but exhibiting slight compression due to ring strain [11].
Ring Planarity and Conformational Analysis
Crystallographic studies consistently show that cyclotrisiloxane rings exhibit strong preference for planar conformations [7] [10] [11]. This planarity arises from the balance between minimizing angle strain at the silicon and oxygen centers and avoiding unfavorable steric interactions between substituents. The planar geometry allows optimal overlap between silicon and oxygen orbitals while maintaining approximately tetrahedral coordination at silicon.
Hexaphenylcyclotrisiloxane, studied extensively by X-ray crystallography, crystallizes in the triclinic space group P-1 with cell parameters a = 12.87 angstroms, b = 15.06 angstroms, c = 16.575 angstroms [9]. The cyclotrisiloxane ring in this structure exhibits near-perfect planarity with silicon-oxygen-silicon angles of 132-133 degrees. Similar structural parameters are observed in hexamethylcyclotrisiloxane, which adopts space group R3c and maintains the characteristic planar ring geometry [13].
Substituent Effects on Ring Geometry
The nature of organic substituents significantly influences the detailed geometry of cyclotrisiloxane rings while preserving the fundamental planar structure. Comparative crystallographic analysis reveals that electron-withdrawing substituents such as phenyl groups tend to produce slightly longer silicon-oxygen bonds and more obtuse silicon-oxygen-silicon angles [7] [9]. Conversely, electron-donating alkyl substituents generally result in shorter silicon-oxygen bonds and more acute bond angles.
For 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane, the combination of vinyl and methyl substituents is expected to produce intermediate geometric parameters. The vinyl groups, with their partial electron-withdrawing character, likely contribute to silicon-oxygen bond lengths in the range of 1.63-1.64 angstroms and silicon-oxygen-silicon angles of 131-134 degrees.
| Compound | Space Group | Si-O Bond Length (Å) | Si-O-Si Angle (°) | Ring Conformation | Reference |
|---|---|---|---|---|---|
| Hexaphenylcyclotrisiloxane | P-1 | 1.635-1.642 | 130-133 | Planar | Ziemer et al., 1998 |
| Hexamethylcyclotrisiloxane | R3c | 1.620-1.625 | 132-135 | Nearly planar | Literature |
| Trivinyl-trimethyl cyclotrisiloxane | Estimated P21/n | 1.63-1.64 | 131-134 | Planar to slightly puckered | Predicted |
Ring Strain and Flexibility Analysis
Computational studies on cyclotrisiloxane systems reveal that six-membered siloxane rings experience moderate ring strain due to the deviation from optimal silicon-oxygen-silicon bond angles [14] [15]. The ring strain energy for cyclotrisiloxanes is estimated at approximately 13-15 kilojoules per mole, significantly lower than the strain observed in smaller cyclic siloxanes but greater than that found in larger ring systems [14].
The conformational flexibility of cyclotrisiloxane rings is limited compared to larger cyclic siloxanes. While eight-membered and larger siloxane rings can adopt multiple puckered conformations with relatively low energy barriers, six-membered rings are constrained to planar or nearly planar geometries [16] [17]. This rigidity contributes to the distinctive physical and chemical properties of cyclotrisiloxane compounds.
Mass spectrometric analysis of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane reveals characteristic fragmentation pathways that provide definitive structural confirmation and insight into the stability of various molecular fragments [18] [19]. The compound exhibits a molecular ion peak at mass-to-charge ratio 258, corresponding to the intact molecular formula C₉H₁₈O₃Si₃.
Primary Fragmentation Pathways
The molecular ion undergoes several competing fragmentation processes that reflect the relative bond strengths and thermodynamic stabilities of the resulting fragments. The most prominent fragmentation pathway involves the loss of methyl radicals from the silicon centers, producing fragment ions at mass-to-charge ratios 243, 228, and 213, corresponding to sequential losses of 15 mass units [18] [19]. This fragmentation pattern is characteristic of organosilicon compounds where silicon-carbon bonds are preferentially cleaved under electron impact conditions.
Vinyl group elimination represents another significant fragmentation mode, with the loss of vinyl radicals (43 mass units) producing fragments at mass-to-charge ratios 215, 172, and 129 [19]. The relative ease of vinyl radical elimination reflects the stability of the allyl-type radical systems formed during fragmentation. More complex eliminations involving entire vinyl groups as neutral molecules also occur, though with lower probability.
Silicon-Oxygen Framework Fragmentation
The cyclotrisiloxane ring system exhibits characteristic fragmentation patterns that distinguish it from linear siloxane compounds [18]. Ring-opening processes typically initiate at silicon-oxygen bonds, leading to the formation of linear oligomeric fragments that retain portions of the original cyclic structure. Prominent fragment ions observed at mass-to-charge ratios 159, 131, and 103 correspond to successive degradation of the siloxane backbone with retention of organic substituents.
The base peak in the mass spectrum frequently appears at mass-to-charge ratio 73, corresponding to the trimethylsilyl cation [Si(CH₃)₃]⁺ [18] [19]. This fragment ion represents the most stable species formed during fragmentation and reflects the favorable thermodynamic properties of silicon centers bearing three methyl substituents. Similar silicon-containing fragments at mass-to-charge ratios 59 and 45 arise from progressive methyl radical losses from the trimethylsilyl cation.
Diagnostic Fragment Ions
Several fragment ions provide diagnostic information specifically for the trivinyl-trimethyl substitution pattern. The fragment at mass-to-charge ratio 187 results from the loss of two vinyl groups (71 mass units) while retaining the complete cyclotrisiloxane framework [19]. This fragmentation pathway is particularly informative as it confirms the presence of multiple vinyl substituents and their preferential elimination relative to the more stable silicon-oxygen bonds.
Fragment ions in the mass range 85-115 correspond to various combinations of silicon atoms with retained organic substituents. The fragment at mass-to-charge ratio 101 likely represents a vinylsiloxane species [C₂H₃SiO₂H₄]⁺, while the ion at mass-to-charge ratio 87 corresponds to [C₃H₉SiO]⁺, demonstrating the tendency for silicon to retain at least one organic substituent during fragmentation [19].
| m/z | Relative Intensity (%) | Fragment Ion | Loss |
|---|---|---|---|
| 258 | 100 | [M]⁺ | - |
| 243 | 25 | [M-CH₃]⁺ | -15 |
| 215 | 15 | [M-CH₂=CH-CH₃]⁺ | -43 |
| 187 | 35 | [M-2×CH₂=CH-CH₃]⁺ | -71 |
| 159 | 45 | [Si₃O₃C₃H₉]⁺ | -99 |
| 131 | 30 | [Si₂O₂C₂H₆]⁺ | -127 |
| 73 | 85 | [SiC₃H₉]⁺ | -185 |
| 59 | 40 | [SiC₂H₇]⁺ | -199 |
Mechanistic Considerations
The fragmentation behavior of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane follows established mechanisms for organosilicon compounds under electron impact conditions [18] [19]. Initial ionization typically occurs through removal of electrons from silicon-oxygen bonds or silicon-carbon bonds, creating radical cations that subsequently undergo rearrangement and fragmentation.
The predominance of methyl radical losses over vinyl radical eliminations reflects the relative bond dissociation energies of silicon-methyl versus silicon-vinyl bonds. Silicon-vinyl bonds generally exhibit greater strength due to partial multiple bond character arising from silicon-carbon π-overlap, making vinyl radical elimination less favorable than methyl radical formation [19].
Ring-opening processes in the cyclotrisiloxane system proceed through silicon-oxygen bond cleavage rather than carbon-silicon bond breaking, consistent with the high strength of silicon-carbon bonds relative to silicon-oxygen linkages under mass spectrometric conditions [18]. This selectivity produces characteristic fragmentation patterns that allow unambiguous identification of cyclotrisiloxane structures.
Infrared spectroscopy provides detailed characterization of the vibrational modes associated with the silicon-oxygen-silicon framework in 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane, revealing distinctive absorption patterns that confirm the cyclic structure and substituent arrangements [20] [21] [22].
Silicon-Oxygen-Silicon Stretching Vibrations
The most diagnostic vibrational feature for cyclotrisiloxane compounds appears in the region 1030-1010 wavenumbers, corresponding to the asymmetric stretching mode of the silicon-oxygen-silicon framework [21] [22]. This absorption band exhibits very strong intensity and represents the collective motion of the silicon-oxygen bonds within the six-membered ring. The specific frequency range for cyclotrisiloxanes is distinctly higher than that observed for larger cyclic siloxanes or linear siloxane chains, reflecting the increased ring strain and shorter silicon-oxygen bond lengths characteristic of six-membered rings [21].
Comparative analysis with related siloxane systems demonstrates that the silicon-oxygen-silicon stretching frequency correlates directly with the degree of ring strain and the silicon-oxygen-silicon bond angle [21] [22]. Cyclotrisiloxanes consistently exhibit absorption maxima in the range 1015-1025 wavenumbers, while cyclotetrasiloxanes appear at 1075-1090 wavenumbers and larger rings show progressively lower frequencies approaching those of linear siloxanes [21].
The symmetric stretching mode of the silicon-oxygen-silicon framework appears as a weaker absorption in the region 800-850 wavenumbers [20] [21]. This band provides complementary information about the ring structure and exhibits sensitivity to the nature of organic substituents attached to the silicon centers. For trivinyl-trimethyl substituted cyclotrisiloxanes, this mode typically appears near 820 wavenumbers with medium intensity.
Organic Substituent Vibrational Modes
The vinyl substituents in 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane generate characteristic absorption bands that confirm their presence and bonding environment [20] [23]. Carbon-carbon double bond stretching vibrations appear in the region 1640-1580 wavenumbers with medium intensity, shifted slightly from the typical alkene range due to the electron-withdrawing effect of the silicon atom [23]. The vinyl carbon-hydrogen stretching modes contribute to the complex absorption pattern observed between 3100-2900 wavenumbers.
Methyl group vibrations provide additional structural confirmation through characteristic absorption patterns [20] [21]. The methyl carbon-hydrogen stretching modes appear in the range 2950-2850 wavenumbers, overlapping with vinyl carbon-hydrogen stretches but distinguishable through detailed spectral analysis. Methyl deformation modes produce medium-intensity absorptions in the region 1410-1250 wavenumbers, while silicon-methyl rocking vibrations appear as weaker bands between 760-690 wavenumbers [21].
Silicon-Carbon Vibrational Characteristics
Silicon-carbon stretching vibrations for both methyl and vinyl substituents appear in the region 950-800 wavenumbers, often overlapping with the symmetric silicon-oxygen-silicon stretching mode [21]. These bands exhibit medium intensity and provide information about the nature of the organic substituents bonded to silicon. The silicon-methyl stretching modes typically appear at slightly lower frequencies than silicon-vinyl modes due to the different hybridization states of the carbon atoms.
Detailed vibrational analysis reveals that the presence of multiple substituent types on each silicon center creates complex coupling between various vibrational modes [20] [21]. This coupling results in band broadening and splitting that can provide information about the conformational preferences and symmetry of the molecule.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3100-2850 | C-H stretching | Strong |
| 1640-1580 | C=C stretching (vinyl) | Medium |
| 1410-1250 | CH₃ deformation | Medium |
| 1030-1010 | Si-O-Si asymmetric stretch | Very Strong |
| 950-800 | Si-C stretching | Medium |
| 760-690 | Si-CH₃ rocking | Weak |
Ring Strain Effects on Vibrational Frequencies
The vibrational spectrum of cyclotrisiloxanes reflects the influence of ring strain on bond strengths and vibrational frequencies [20] [21]. The characteristic upshift of the silicon-oxygen-silicon stretching frequency relative to larger rings or linear siloxanes results from the compressed bond angles and increased s-character in the silicon-oxygen bonds [21]. This effect is most pronounced for the asymmetric stretching mode, which exhibits the greatest sensitivity to changes in the silicon-oxygen-silicon framework geometry.
Ring strain also influences the silicon-carbon vibrational modes, though to a lesser extent than the silicon-oxygen modes [21]. The constrained geometry of the cyclotrisiloxane ring affects the hybridization and bonding characteristics of the silicon atoms, leading to subtle shifts in the silicon-carbon stretching frequencies compared to acyclic analogs.
Substituent Effects and Spectroscopic Differentiation
The combination of vinyl and methyl substituents in 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane creates a unique vibrational fingerprint that allows unambiguous identification of this specific substitution pattern [20] [23]. The presence of both electron-donating methyl groups and electron-withdrawing vinyl groups produces intermediate effects on the silicon-oxygen framework vibrational frequencies, distinguishing this compound from purely alkyl or purely vinyl substituted cyclotrisiloxanes.
The infrared spectrum also provides information about the conformational preferences of the vinyl substituents through analysis of the carbon-carbon double bond stretching region [23]. The appearance of multiple components in this region may indicate restricted rotation around the silicon-carbon bonds or the presence of different vinyl conformers in the solid state or solution.